N-[1-(3-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylhexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(3-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylhexanamide is a complex organic compound that features a quinoline core, a fluorobenzoyl group, and a phenylhexanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylhexanamide typically involves multiple steps. One common route includes:
Friedel-Crafts Acylation: This step involves the acylation of a quinoline derivative with 3-fluorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Reduction: The resulting product is then reduced using a suitable reducing agent such as lithium aluminum hydride to obtain the dihydroquinoline derivative.
Amidation: Finally, the dihydroquinoline derivative is reacted with N-phenylhexanamide under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylhexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Oxidized quinoline derivatives.
Reduction: Reduced quinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Scientific Research Applications
N-[1-(3-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylhexanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound’s properties make it a candidate for use in the development of advanced materials.
Biological Studies: It is used in research to understand its interactions with biological molecules and potential pharmacological effects.
Mechanism of Action
The mechanism of action of N-[1-(3-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylhexanamide involves its interaction with specific molecular targets. The fluorobenzoyl and quinoline moieties are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also affect cellular pathways involved in signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-2-fluorobenzamide
- N-(2,3-Difluorophenyl)-2-fluorobenzamide
- Methyl 4-fluorobenzoate
Uniqueness
N-[1-(3-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylhexanamide is unique due to its specific combination of a quinoline core with a fluorobenzoyl group and a phenylhexanamide moiety
Properties
Molecular Formula |
C29H31FN2O2 |
---|---|
Molecular Weight |
458.6 g/mol |
IUPAC Name |
N-[1-(3-fluorobenzoyl)-2-methyl-3,4-dihydro-2H-quinolin-4-yl]-N-phenylhexanamide |
InChI |
InChI=1S/C29H31FN2O2/c1-3-4-6-18-28(33)32(24-14-7-5-8-15-24)27-19-21(2)31(26-17-10-9-16-25(26)27)29(34)22-12-11-13-23(30)20-22/h5,7-17,20-21,27H,3-4,6,18-19H2,1-2H3 |
InChI Key |
QOCVKDPKGCYZLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)N(C1CC(N(C2=CC=CC=C12)C(=O)C3=CC(=CC=C3)F)C)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.